GR 103691
Overview
Description
GR 103691 is a potent and selective dopamine D3 receptor antagonist. It has a high affinity for dopamine D3 receptors, with a Ki value of 0.32 nM . This compound is known for its selectivity over other dopamine receptors, such as D1, D2, and D4, as well as serotonin and adrenergic receptors .
Mechanism of Action
Target of Action
GR 103691, also known as 4’-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1’-biphenyl]-4-carboxamide, is a potent and selective antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . It is one of the five subtypes of dopamine receptors and plays a crucial role in the function of the central nervous system .
Mode of Action
This compound binds to the dopamine D3 receptor with a high affinity, showing a Ki value of 0.4 nM . This binding inhibits the action of dopamine, a neurotransmitter, at these receptor sites . This compound shows more than 100-fold selectivity for the human dopamine D3 receptor over the D4 and D1 sites .
Biochemical Pathways
The dopamine D3 receptor is part of the dopamine receptor family that is coupled to G proteins, which are involved in inhibiting adenylyl cyclase . By antagonizing the dopamine D3 receptor, this compound can modulate the biochemical pathways regulated by these receptors . .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
This compound’s antagonistic action on the dopamine D3 receptor can result in various molecular and cellular effects. For instance, it has been shown to inhibit increases in locomotor activity induced by certain stimuli . Additionally, it has been associated with anxiolytic-like behavior when injected into specific areas of the brain .
Preparation Methods
The synthesis of GR 103691 involves several steps, starting with the preparation of the key intermediate, 4′-acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1′-biphenyl]-4-carboxamide . The synthetic route typically includes the following steps:
Formation of the biphenyl intermediate: This involves the coupling of 4-bromoacetophenone with 4-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base to form the desired product.
Final acetylation: The resulting compound is acetylated to yield this compound.
Chemical Reactions Analysis
GR 103691 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine and biphenyl moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GR 103691 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of dopamine D3 receptors in modulating anxiety-like behavior and locomotor activity.
Behavioral Studies: The compound is used in behavioral studies to understand the effects of dopamine D3 receptor antagonism on various behaviors, including anxiety and locomotion.
Comparison with Similar Compounds
GR 103691 is unique in its high selectivity for dopamine D3 receptors over other dopamine receptor subtypes and serotonin receptors . Similar compounds include:
Nafadotride: Another dopamine D3 receptor antagonist with similar selectivity but different pharmacological properties.
U 99194: A compound with comparable affinity for dopamine D3 receptors but distinct behavioral effects.
BP 897: A dopamine D3 receptor partial agonist with different therapeutic potential.
These compounds highlight the uniqueness of this compound in terms of its selectivity and pharmacological profile.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNORYOPMINDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042602 | |
Record name | GR 103691 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162408-66-4 | |
Record name | GR-103691 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 103691 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR-103691 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.